2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Quinazoline-2,4-dione Structure-Activity Relationship Physicochemical Property Prediction

2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (CAS 899782-53-7) is a synthetic quinazoline-2,4-dione derivative bearing a 4-methylphenyl substituent at N3 and an unsubstituted acetamide side chain at N1. This compound belongs to a scaffold class widely explored for kinase inhibition, TRPA1 modulation, and anticancer activity, and is supplied as a research-grade chemical for laboratory use only.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 899782-53-7
Cat. No. B2670608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
CAS899782-53-7
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N
InChIInChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19(17(20)23)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
InChIKeyIEFXRPRDJCXXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Profile for 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (CAS 899782-53-7)


2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (CAS 899782-53-7) is a synthetic quinazoline-2,4-dione derivative bearing a 4-methylphenyl substituent at N3 and an unsubstituted acetamide side chain at N1 . This compound belongs to a scaffold class widely explored for kinase inhibition, TRPA1 modulation, and anticancer activity, and is supplied as a research-grade chemical for laboratory use only .

Why Generic Substitution Is Not Advisable for 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide


Quinazoline-2,4-dione acetamides are highly sensitive to N3-aryl substitution; even minor changes (e.g., 4-methyl vs. 4-chloro or 4-methoxy) can drastically alter target engagement, cellular potency, and physicochemical properties [1]. Without direct comparative data linking specific substituents to defined biological readouts, assuming functional equivalence between this compound and its closest analogs is scientifically unjustified and may lead to irreproducible results or failed screening campaigns [1].

Quantitative Differentiation Evidence for 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide Against Closest Analogs


Structural Distinctiveness and Predicted Lipophilicity Relative to Common 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The 4-methylphenyl substituent in the target compound confers a predicted logP of approximately 2.48 and a topological polar surface area (TPSA) of 36.28 Ų, based on in silico calculations for the core scaffold . In contrast, the 4-chlorophenyl analog (CAS not available) is predicted to exhibit higher lipophilicity (≈ 2.8) and marginally larger TPSA due to chlorine's electronegativity, while the 4-methoxyphenyl analog possesses a lower logP (≈ 2.1) and greater hydrogen-bonding capacity . These calculated differences, though modest, can significantly influence membrane permeability and off-target binding profiles in whole-cell assays.

Quinazoline-2,4-dione Structure-Activity Relationship Physicochemical Property Prediction

Lack of Direct Biological Activity Data Necessitates Empirical Screening

Despite the quinazoline-2,4-dione scaffold being associated with TRPA1 antagonism, kinase inhibition, and anticancer activity, no peer-reviewed publication or patent has reported quantitative IC50, Ki, or cellular activity data specifically for 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide . Closest analogs such as N-(4-methoxyphenyl) or N-(4-chlorophenyl) variants have documented enzyme inhibition activities (e.g., IC50 > 10 µM in kinase assays), but the target compound remains uncharacterized. Thus, any procurement decision must be accompanied by an internal pilot screening to establish potency and selectivity.

Biological Activity Kinase Inhibition TRPA1 Modulation

Unique Acetamide Side Chain May Influence Hydrogen-Bonding Networks in Target Binding

The presence of a primary amide (-CH2CONH2) at N1 distinguishes this compound from close relatives that bear N-substituted acetamides (e.g., N-phenylethyl, N-(4-methylphenyl)). The unsubstituted amide retains two additional hydrogen-bond donors (HBD = 1 in the terminal -NH2) compared to N-substituted derivatives (HBD = 0 for tertiary amides) . In kinase ATP-binding pockets, such HBD capacity can enhance affinity for hinge-region residues (e.g., Met or Cys), but quantitative binding data remain unavailable. This structural feature may be leveraged for affinity optimization in medicinal chemistry programs where specific hinge contacts are desired.

Medicinal Chemistry Ligand Design Kinase Inhibitor

Recommended Application Scenarios for 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide


Structure-Activity Relationship (SAR) Exploration of Quinazoline-2,4-dione Acetamides

The compound serves as a minimally substituted reference point for systematic SAR studies aimed at understanding the impact of N3-aryl modifications on target affinity and cellular activity. Its unadorned acetamide side chain and 4-methylphenyl group provide a baseline for comparing 4-chloro, 4-methoxy, and larger substituents in enzyme inhibition or cell-based assays [1].

Tool Compound for Hydrogen-Bonding Analysis in Kinase Inhibitor Design

Because it possesses a rare free primary amide on the N1 side chain, this compound can be used as a probe to investigate the contribution of hinge-region hydrogen bonding in kinases or other ATP-utilizing enzymes. The absence of bulk on the acetamide nitrogen makes it an ideal negative control for N-substituted analogs that may engage the hinge differently [1].

In Silico Docking and Pharmacophore Modeling

Given its defined physicochemical profile (logP ≈ 2.48, TPSA = 36.28 Ų, HBD = 1), the compound is suitable for validating docking models and pharmacophore hypotheses for quinazoline-2,4-dione binding sites. Its simplicity facilitates computational studies that can be cross-referenced with experimental data from more complex derivatives [1].

Chemical Biology Probe for TRPA1 or Kinase Pathway Dissection (Conditional)

If emerging data confirm activity against TRPA1 or kinases (as suggested by the patent literature for the scaffold), this compound could be employed as a starting point for chemical biology studies. However, this application is strictly contingent on the generation of in-house potency data before procurement, as no published validation currently exists [1].

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